molecular formula C17H19F2N3O2 B3748187 ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate

ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B3748187
M. Wt: 335.35 g/mol
InChI Key: GBIFHYUCWCYBLY-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a quinoline core with fluorine atoms at positions 6 and 7, and a piperazine ring substituted with a methyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Fluorination: Introduction of fluorine atoms at positions 6 and 7 can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Esterification: The final step involves esterification to introduce the ethyl ester group at position 3 of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline or piperazine derivatives.

Scientific Research Applications

Ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

    Moxifloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

Ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. Its unique structure may also result in different spectrum of activity and resistance profiles.

Properties

IUPAC Name

ethyl 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-3-24-17(23)12-10-20-15-9-14(19)13(18)8-11(15)16(12)22-6-4-21(2)5-7-22/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIFHYUCWCYBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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